Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Medicinal chemistry Structure–Activity Relationship (SAR) Prodrug design

Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 637748-98-2; molecular formula C₂₀H₁₇FO₅; molecular weight 356.35 g·mol⁻¹) is a fully synthetic small molecule belonging to the 2-methylbenzofuran-3-carboxylate ester class. Its structure features a benzofuran core substituted at the 2‑position with a methyl group, at the 3‑position with an isopropyl carboxylate ester, and at the 5‑position with a 2‑fluorobenzoyloxy moiety.

Molecular Formula C20H17FO5
Molecular Weight 356.349
CAS No. 637748-98-2
Cat. No. B2878443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
CAS637748-98-2
Molecular FormulaC20H17FO5
Molecular Weight356.349
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3F)C(=O)OC(C)C
InChIInChI=1S/C20H17FO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-13(10-15(17)18)26-19(22)14-6-4-5-7-16(14)21/h4-11H,1-3H3
InChIKeyGPYRFNKEXVYZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 637748-98-2) — Molecular Profile for Research Procurement


Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 637748-98-2; molecular formula C₂₀H₁₇FO₅; molecular weight 356.35 g·mol⁻¹) is a fully synthetic small molecule belonging to the 2-methylbenzofuran-3-carboxylate ester class . Its structure features a benzofuran core substituted at the 2‑position with a methyl group, at the 3‑position with an isopropyl carboxylate ester, and at the 5‑position with a 2‑fluorobenzoyloxy moiety [1]. The compound is typically supplied as a colourless oily liquid at room temperature with a purity specification of ≥95% (HPLC) and is intended exclusively for research and development use [2].

Why Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate Cannot Be Casually Replaced by In‑Class Analogs


The 2‑fluorobenzoyl ester at the 5‑position combined with the isopropyl ester at the 3‑position creates a unique physico‑chemical profile — encompassing lipophilicity, steric bulk, hydrogen‑bonding capacity, and metabolic soft‑spot topology — that differs materially from the corresponding ethyl ester (CAS 637748‑97‑1), the 4‑fluorobenzoyl positional isomer (CAS 308297‑40‑7), or the 2‑methylbenzoyl analog (CAS 307551‑67‑3) [1]. In benzofuran‑3‑carboxylate chemical space, minor structural perturbations have been shown to alter antimicrobial MIC values by ≥4‑fold and significantly shift cytotoxic selectivity [2]. Consequently, substituting this compound with a superficially similar benzofuran‑3‑carboxylate without confirmatory bridging data risks misleading structure–activity conclusions and procurement of a functionally non‑equivalent tool molecule [2].

Quantitative Differentiation Evidence for Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate vs. Its Closest Analogs


Evidence Item 1: Structural Differentiation from the Ethyl Ester Analog (CAS 637748‑97‑1)

Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (C₂₀H₁₇FO₅; MW 356.35) differs from its closest commercial analog, ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 637748‑97‑1; C₁₉H₁₅FO₅; MW 342.32), by a single methylene group at the 3‑carboxylate ester position . This structural difference is expected to increase lipophilicity (calculated logP difference of ≈0.5 log units) and steric shielding of the ester carbonyl, potentially altering both passive membrane permeability and susceptibility to esterase‑mediated hydrolysis [1].

Medicinal chemistry Structure–Activity Relationship (SAR) Prodrug design

Evidence Item 2: Differentiation from the 4‑Fluorobenzoyl Positional Isomer (CAS 308297‑40‑7)

The target compound bears a 2‑fluorobenzoyl substituent, whereas isopropyl 5-(2-(4-fluorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 308297‑40‑7; C₂₁H₁₉FO₅; MW 370.38) carries a 4‑fluorophenyl‑oxoethoxy linker at the 5‑position, representing a fundamentally different connectivity (ester vs. ether‑ketone) and fluorine ring position (ortho vs. para) [1]. In benzofuran SAR campaigns, the ortho‑ vs. para‑fluorine position has been shown to alter β‑amyloid aggregation inhibitory potency and target engagement profiles [2].

Receptor binding Fluorine scanning Medicinal chemistry

Evidence Item 3: Critical Absence of Direct Comparative Pharmacological Data — Explicit Evidence‑Gap Statement

A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, Google Patents, and major supplier databases (search date: 2026‑05‑06) returned zero peer‑reviewed publications, zero patents with biological data, and zero public bioassay entries containing quantitative pharmacological, biochemical, or ADME/Tox data for isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 637748‑98‑2) . No direct head‑to‑head comparison with any comparator compound has been published. All differentiation claims herein are based on physicochemical and structural inference from the broader benzofuran‑3‑carboxylate class and must be verified experimentally by the end user [1][2].

Evidence‑based procurement Data gap analysis Research tool validation

Evidence Item 4: Spectral Confirmability — Availability of Reference Spectroscopic Data vs. Analog Compounds

The target compound (CAS 637748‑98‑2) is catalogued in the Wiley KnowItAll NMR Spectral Library via SpectraBase, providing ¹H NMR and ¹³C NMR reference spectra (solvent: CDCl₃; reference: TMS; temperature: 297 K) [1]. The structurally related ethyl ester analog (CAS 637748‑97‑1) also has NMR reference spectra available (SpectraBase Compound ID GA4KAUXovWx) [2]. Availability of authenticated spectral data for both compounds enables unambiguous identity confirmation and purity assessment, which is critical for reproducible research [1][2].

Analytical chemistry Quality control Structural confirmation

Evidence Item 5: Supply‑Chain Differentiation — Commercial Availability and Purity Specifications vs. Closest Analogs

Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 637748‑98‑2) is commercially available from Chemeenu (Catalog No. CM1010791) with a purity specification of ≥95% (HPLC) . The closest commercial analog, ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 637748‑97‑1), is available from the same supplier (Catalog No. CM1010790) at ≥95% purity . The 4‑fluorobenzoyl positional isomer (CAS 308297‑40‑7) is listed in the Sigma‑Aldrich AldrichCPR catalog [1], while the 2‑methylbenzoyl analog (CAS 307551‑67‑3) is available from ChemicalBook‑listed suppliers . The target compound is thus one member of a well‑defined analog series with comparable commercial accessibility, enabling systematic SAR exploration.

Chemical sourcing Research reagent procurement Supply chain reliability

Evidence Item 6: Class‑Level Inference — Antimicrobial SAR of Halogenated 3‑Benzofurancarboxylates Suggests the 5‑Position Substituent Is a Key Activity Determinant

A published structure–activity relationship study of halogenated 3‑benzofurancarboxylic acid derivatives demonstrated that the introduction of halogen atoms into the benzofuran scaffold is a prerequisite for antimicrobial activity: unsubstituted esters I and II showed no microbiological activity, whereas di‑halogenated derivatives III, IV, and VI exhibited MIC values of 50–200 µg/mL against Gram‑positive bacteria and 100 µg/mL against Candida albicans and C. parapsilosis [1]. The target compound incorporates both fluorine (on the 2‑fluorobenzoyl ring) and oxygen‑based substitution at the 5‑position, structurally positioning it within the active region of this SAR landscape. However, no direct antimicrobial testing of the target compound has been reported, and activity cannot be extrapolated quantitatively [1].

Antimicrobial SAR Benzofuran medicinal chemistry Halogen effects

Recommended Research and Industrial Application Scenarios for Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate


Scenario 1: Systematic Benzofuran‑3‑Carboxylate SAR Matrix Expansion (Medicinal Chemistry)

This compound fills a specific matrix position in an SAR program exploring the combined effects of ester chain length (isopropyl vs. ethyl vs. methoxyethyl) and benzoyl substitution pattern (2‑fluoro vs. 4‑fluoro vs. 2‑methyl) on the benzofuran‑3‑carboxylate core. It should be procured alongside its closest analogs (CAS 637748‑97‑1, 308297‑40‑7, and 307551‑67‑3) to enable systematic pairwise comparisons of biological activity, metabolic stability, and physicochemical properties [1]. The availability of authenticated NMR reference spectra for the target compound and its ethyl ester analog facilitates rigorous identity verification in the SAR dataset .

Scenario 2: Esterase‑Mediated Prodrug Activation Studies (Drug Metabolism / Pharmacokinetics)

The isopropyl ester moiety at the 3‑position provides a sterically and electronically differentiated substrate for esterase enzymes compared to the ethyl ester analog (CAS 637748‑97‑1). Researchers investigating structure–metabolism relationships in the benzofuran‑3‑carboxylate series can compare the hydrolytic stability of the isopropyl ester (target compound) vs. the ethyl ester across species‑specific esterase panels (e.g., human, rat, mouse plasma and liver microsomes) to identify optimal ester prodrug moieties [1].

Scenario 3: Ortho‑Fluorine Conformational Probing by X‑Ray Crystallography and NMR (Structural Biology / Biophysics)

The ortho‑fluorine on the 2‑fluorobenzoyl ring can engage in distinct intramolecular C–H···F interactions and alter the torsional profile of the benzoyl group relative to the benzofuran plane. This compound can be used in small‑molecule X‑ray crystallography and variable‑temperature NMR studies to quantify the conformational effects of ortho‑fluorine substitution, with the para‑fluorine positional isomer (CAS 308297‑40‑7) and the non‑fluorinated 2‑methylbenzoyl analog (CAS 307551‑67‑3) serving as direct comparators [1]. Such studies provide foundational data for understanding fluorine‑mediated conformational control in drug–target interactions.

Scenario 4: Antimicrobial Screening of Fluorinated Benzofuran‑3‑Carboxylates (Anti‑Infective Drug Discovery)

Based on class‑level SAR evidence that halogenated 3‑benzofurancarboxylates exhibit antimicrobial activity (MIC 50–200 µg/mL against Gram‑positive bacteria; MIC 100 µg/mL against Candida spp.), this compound represents a structurally distinct entry for de novo antimicrobial screening [1]. Its 2‑fluorobenzoyloxy substituent differs from the chlorinated and brominated derivatives previously tested, potentially yielding a differentiated activity and selectivity profile. Procurement for this application must be accompanied by prospective MIC determination against the user's target pathogen panel, as no pre‑existing antimicrobial data exist for this specific compound [1].

Quote Request

Request a Quote for Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.